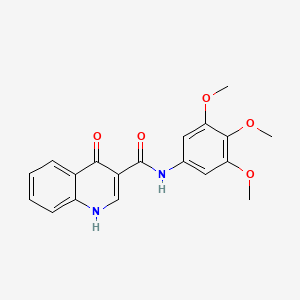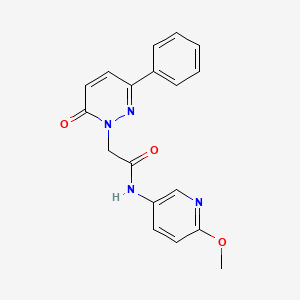![molecular formula C15H16N2O5S B10988928 N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10988928.png)
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine, also known by its chemical formula C₁₂H₁₇NO₅S, is a compound with diverse biological activities. Thiazoles, like this compound, are five-membered heterocyclic molecules containing sulfur and nitrogen atoms. They exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves the condensation of an appropriate thiazole precursor with glycine. The reaction typically occurs under mild conditions, and the choice of reagents and solvents can influence the yield and purity of the product.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity:: N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine may undergo various chemical reactions, including oxidation, reduction, and substitution. The specific functional groups present in the molecule determine its reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Major Products:: The products of these reactions depend on the specific reaction conditions and the substituents on the thiazole ring.
Scientific Research Applications
N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine finds applications in various fields:
Medicine: It may exhibit anti-inflammatory properties, making it relevant for drug development.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its effects on cellular pathways and molecular targets are subjects of investigation.
Mechanism of Action
The precise mechanism by which N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine exerts its effects remains an active area of research. It likely involves interactions with specific proteins or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related thiazole derivatives and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O5S/c1-21-11-5-3-4-10(14(11)22-2)15-17-9(8-23-15)6-12(18)16-7-13(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
DPXNUEPSBWYEJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10988867.png)
![N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988869.png)

![2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10988878.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10988886.png)

![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988893.png)
![4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B10988895.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10988903.png)
![N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988920.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10988935.png)
